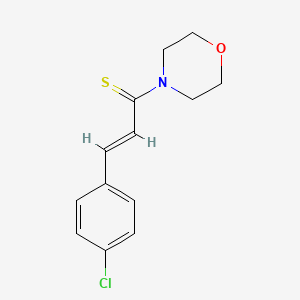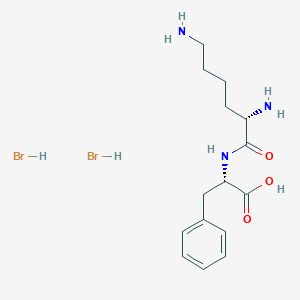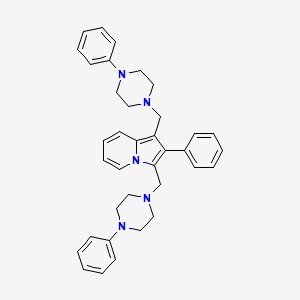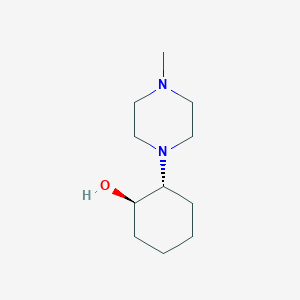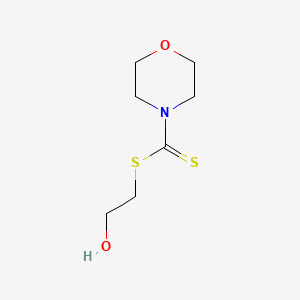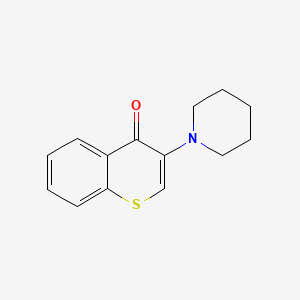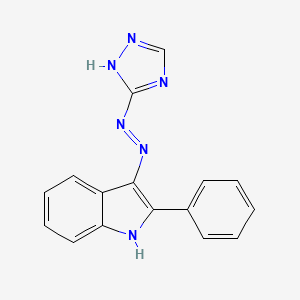
2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole is a complex organic compound that features both an indole and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole typically involves the coupling of an indole derivative with a triazole derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The indole and triazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that contribute to its biological activity.
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
3-(1H-1,2,4-Triazol-5-ylazo)indole: Similar structure but without the phenyl group, affecting its overall properties.
Uniqueness
2-Phenyl-3-(1H-1,2,4-triazol-5-ylazo)-1H-indole is unique due to the presence of both the indole and triazole rings, which confer a combination of properties that are not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
55425-38-2 |
|---|---|
分子式 |
C16H12N6 |
分子量 |
288.31 g/mol |
IUPAC名 |
(2-phenyl-1H-indol-3-yl)-(1H-1,2,4-triazol-5-yl)diazene |
InChI |
InChI=1S/C16H12N6/c1-2-6-11(7-3-1)14-15(20-22-16-17-10-18-21-16)12-8-4-5-9-13(12)19-14/h1-10,19H,(H,17,18,21) |
InChIキー |
XSGLLCJEBDKHPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=NC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

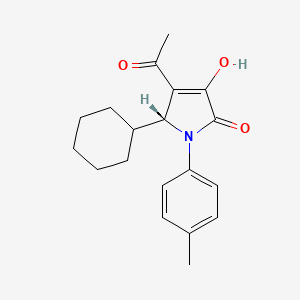
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
